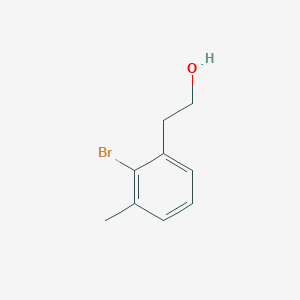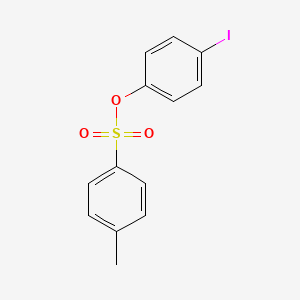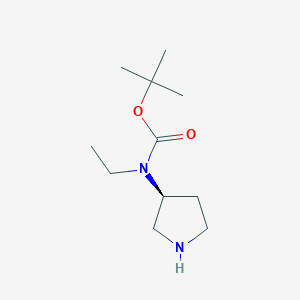![molecular formula C28H38O19 B3255132 [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate CAS No. 25018-27-3](/img/structure/B3255132.png)
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Descripción general
Descripción
Trehalose octaacetate is a carbohydrate that can be synthesized from trehalose and acetyl coenzyme A . It has been shown to act as an enzymatic substrate and a carbon source in the production of microparticles .
Synthesis Analysis
Trehalose octaacetate can be synthesized from trehalose . Trehalose itself is implicated in improving survival under various stress conditions in microorganisms . The trehalose metabolic pathway involves enzymes like trehalose-6-phosphate synthase (TPS), trehalose-6-phosphate phosphatase (TPP), and trehalase (TRE) .Molecular Structure Analysis
Trehalose octaacetate contains a total of 86 bonds, including 48 non-H bonds, 8 multiple bonds, 20 rotatable bonds, 8 double bonds, 2 six-membered rings, 8 esters (aliphatic), and 3 ethers (aliphatic) .Chemical Reactions Analysis
Trehalose, a disaccharide, is used by microorganisms as an alternative carbon source . The KEGG pathway database had one missing enzyme (maltooligosyl-trehalose synthase, EC 5.4.99.15). The MetaCyc pathway database also had some enzymes .Physical and Chemical Properties Analysis
Trehalose is vital to the biopharma industry. Manufacturers of monoclonal antibodies and other protein therapeutics use this saccharide to stabilize molecules that would otherwise be degraded during dehydration and freezing .Mecanismo De Acción
Target of Action
Trehalose octaacetate, also known as [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate, is a derivative of trehalose, a naturally occurring disaccharide . The primary targets of trehalose are proteins and cellular membranes, where it acts as an osmoprotectant, chemical chaperone, free radical scavenger, carbon source, virulence factor, and metabolic regulator .
Mode of Action
Trehalose interacts with its targets by changing the aqueous environment surrounding the protein and preserving its native conformation . This interaction helps protect cells against various stress factors, including thermal stress, salt and oxidative stress, desiccation, UV radiation, and exposure to heavy metal ions or pathogens .
Biochemical Pathways
The dominant pathway for trehalose biosynthesis in organisms is through trehalose-6-phosphate synthase and phosphatase . Two major types of trehalases are responsible for its breakdown . Trehalose levels vary strongly with the growth phase of the cells, with rapidly growing cells having lower levels than slow-growing and stationary-phase cells .
Pharmacokinetics
Trehalose is metabolized by trehalase in mammals . Trehalase is moderately expressed in kidney, duodenum, and small intestine, while its expression in ovary, adrenal gland, colon and cerebral cortex is low . The affinity of trehalose to human (66.03 ± 5.1 μM), rat (102.53 ± 11.3 μM) and mouse (42.07 ± 5.3 μM) trehalase was significantly different .
Result of Action
The action of trehalose results in maintaining cellular homeostasis under stress conditions . It has been demonstrated that trehalose can confer protection to denaturation of proteins, membranes, cells, and organisms under stress conditions .
Action Environment
The action of trehalose is influenced by environmental factors. Trehalose plays a significant role in this survival mechanism, acting as an osmoprotectant and chemical chaperone .
Safety and Hazards
Direcciones Futuras
Trehalose is enabling life-changing protein therapeutics and exosomes . Hayashibara is exploring the potential of the saccharide, trehalose, to advance progress in the development of new medical and therapeutic applications, with a particular focus on its ability to stabilize exosomes and improve drug delivery .
Análisis Bioquímico
Biochemical Properties
Trehalose octaacetate plays a key role as a carbon source in lower organisms and as an osmoprotectant or a stabilizing molecule in higher animals and plants . It interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse roles in biochemical reactions .
Cellular Effects
Trehalose octaacetate influences cell function in several ways. It plays a protective role against different abiotic stressful cues such as temperature extremes, salinity, and desiccation . It also regulates water use efficiency and stomatal movement in most plants .
Molecular Mechanism
At the molecular level, trehalose octaacetate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed to play a protective role against different abiotic stressful cues .
Metabolic Pathways
Trehalose octaacetate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
[3,4,5-triacetyloxy-6-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(43-17(7)35)27(45-19)47-28-26(44-18(8)36)24(42-16(6)34)22(40-14(4)32)20(46-28)10-38-12(2)30/h19-28H,9-10H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDSLHMSWAHPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323429 | |
| Record name | Trehalose octaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25018-27-3 | |
| Record name | TREHALOSE, OCTAACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trehalose octaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of trehalose octaacetate?
A1: Trehalose octaacetate (C28H38O19) is a non-reducing disaccharide derivative where all eight hydroxyl groups of trehalose are substituted with acetate groups [, ]. The molecule can crystallize into different polymorphs. X-ray diffraction studies have revealed two distinct polymorphs: a monoclinic form (polymorph I) and an orthorhombic form (polymorph II) []. In both forms, the two D-glucopyranosyl rings of the trehalose core adopt chair conformations, and the atoms involved in the glycosidic linkage are coplanar [].
Q2: Is there any information about the spectroscopic data for trehalose octaacetate?
A2: While the provided research excerpts don't contain detailed spectroscopic data, they mention that the structure of trehalose octaoleate (synthesized from trehalose octaacetate) was confirmed using infrared (IR) and 13C nuclear magnetic resonance (NMR) spectroscopy [].
Q3: What is known about the material properties and potential applications of trehalose octaacetate?
A3: Trehalose octaacetate serves as a valuable precursor for synthesizing trehalose fatty acid polyesters []. One study successfully prepared trehalose octaoleate via a solvent-free interesterification reaction between trehalose octaacetate and methyl oleate using sodium metal as a catalyst []. The resulting trehalose octaoleate exhibited physical properties similar to sucrose polyesters and vegetable oils, including viscosity, hydrophilic-lipophilic balance (HLB), and solubility []. This suggests potential applications in food science or as a low-calorie oil substitute due to its resistance to in vitro lipolysis [].
Q4: Are there alternative methods for synthesizing trehalose octaacetate?
A4: Although not explicitly described in the provided research, one abstract mentions "The Preparation of β,β-Trehalose Octaacetate" []. This suggests alternative synthetic routes or modifications to existing methods might exist for obtaining this compound.
Q5: What is the significance of studying different polymorphs of trehalose octaacetate?
A5: Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly influence a compound's physical and chemical properties such as solubility, melting point, and stability []. Understanding the different polymorphs of trehalose octaacetate, such as those characterized in the research [], is crucial for optimizing its use in various applications, particularly in pharmaceutical formulations or material science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine](/img/structure/B3255079.png)
![2-[(3-Chlorophenyl)amino]acetonitrile](/img/structure/B3255082.png)
![(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B3255087.png)

![Anthra[2,3-b]benzo[d]thiophene](/img/structure/B3255102.png)
![7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester](/img/structure/B3255110.png)

![Pyrazolo[1,5-a]pyrazine](/img/structure/B3255129.png)


